![molecular formula C14H21ClN2O B13254819 4-Amino-3-[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]butan-2-one hydrochloride](/img/structure/B13254819.png)
4-Amino-3-[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]butan-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]butan-2-one hydrochloride is a synthetic compound that features an indole moiety. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 4-Amino-3-[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]butan-2-one hydrochloride, typically involves the construction of the indole ring followed by functionalization. Common synthetic routes include Fischer indole synthesis, Bartoli indole synthesis, and the use of transition metal-catalyzed reactions . Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the indole ring.
Industrial Production Methods
Industrial production of indole derivatives often employs scalable methods such as continuous flow synthesis and the use of automated reactors. These methods ensure high yield and purity of the final product while minimizing waste and production costs .
化学反応の分析
Types of Reactions
4-Amino-3-[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]butan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Common reagents include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and transition metal catalysts (e.g., palladium on carbon). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation may yield indole oxides, while substitution reactions can introduce various substituents onto the indole ring .
科学的研究の応用
4-Amino-3-[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]butan-2-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-Amino-3-[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]butan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of microbial cell walls .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-2-carboxylic acid: Another indole derivative with distinct biological activities.
Oxindole: A structurally related compound with different pharmacological properties
Uniqueness
4-Amino-3-[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]butan-2-one hydrochloride is unique due to its specific functional groups and the presence of the indole moiety, which confer distinct biological activities and potential therapeutic applications .
特性
分子式 |
C14H21ClN2O |
|---|---|
分子量 |
268.78 g/mol |
IUPAC名 |
3-(aminomethyl)-4-(1-methyl-2,3-dihydroindol-5-yl)butan-2-one;hydrochloride |
InChI |
InChI=1S/C14H20N2O.ClH/c1-10(17)13(9-15)8-11-3-4-14-12(7-11)5-6-16(14)2;/h3-4,7,13H,5-6,8-9,15H2,1-2H3;1H |
InChIキー |
DBARYRMEYWYOIL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(CC1=CC2=C(C=C1)N(CC2)C)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


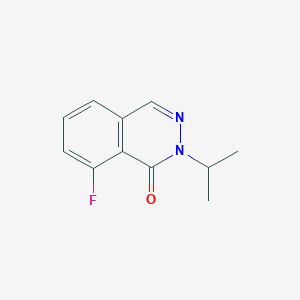
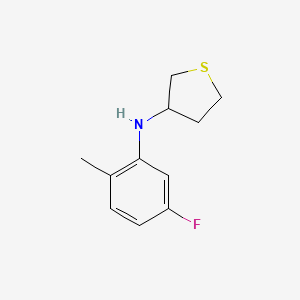

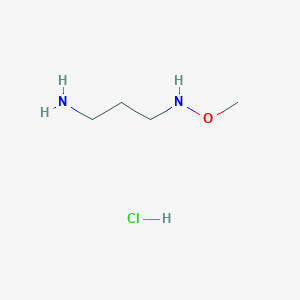
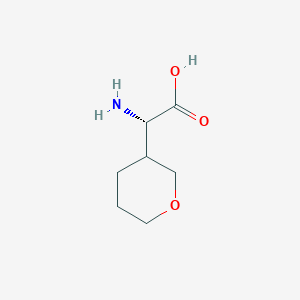

![1,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13254761.png)
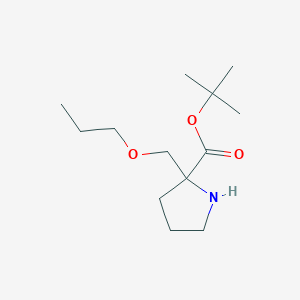
![tert-Butyl 7-{[(benzyloxy)carbonyl]amino}-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13254780.png)


![2-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol](/img/structure/B13254791.png)
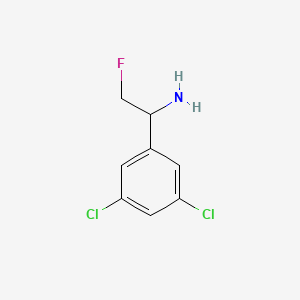
![2-[2-(2H-1,2,3-Triazol-2-yl)ethyl]piperidine](/img/structure/B13254804.png)
